molecular formula C25H32ClN3O5 B12720875 2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate CAS No. 97702-83-5

2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate

Cat. No.: B12720875
CAS No.: 97702-83-5
M. Wt: 490.0 g/mol
InChI Key: LKJRMMIEPXGJBN-BTJKTKAUSA-N
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Description

2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate is a complex organic compound with significant applications in various fields It is known for its unique chemical structure, which includes a chloro-substituted toluidine moiety, a diethylaminoethyl group, and a phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate typically involves multiple steps. The initial step often includes the preparation of 5-chloro-2-methylaniline, which is then reacted with various reagents to introduce the diethylaminoethyl and phenylacetamide groups. The final step involves the formation of the maleate salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate involves its interaction with specific molecular targets and pathways. The chloro-substituted toluidine moiety may interact with enzymes or receptors, while the diethylaminoethyl group can enhance the compound’s solubility and bioavailability. The phenylacetamide backbone provides structural stability and contributes to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylaniline: A precursor in the synthesis of the target compound.

    2-Amino-4-chlorotoluene: Another chloro-substituted toluidine derivative with similar chemical properties.

Uniqueness

2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

97702-83-5

Molecular Formula

C25H32ClN3O5

Molecular Weight

490.0 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-(5-chloro-2-methylanilino)-N-[2-(diethylamino)ethyl]-2-phenylacetamide

InChI

InChI=1S/C21H28ClN3O.C4H4O4/c1-4-25(5-2)14-13-23-21(26)20(17-9-7-6-8-10-17)24-19-15-18(22)12-11-16(19)3;5-3(6)1-2-4(7)8/h6-12,15,20,24H,4-5,13-14H2,1-3H3,(H,23,26);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

LKJRMMIEPXGJBN-BTJKTKAUSA-N

Isomeric SMILES

CCN(CC)CCNC(=O)C(C1=CC=CC=C1)NC2=C(C=CC(=C2)Cl)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCN(CC)CCNC(=O)C(C1=CC=CC=C1)NC2=C(C=CC(=C2)Cl)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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